molecular formula C2H4O2 B116855 acetic acid CAS No. 16651-47-1

acetic acid

Cat. No.: B116855
CAS No.: 16651-47-1
M. Wt: 62.037 g/mol
InChI Key: QTBSBXVTEAMEQO-ZDOIIHCHSA-N
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Description

acetic acid is a form of this compound where two carbon atoms are replaced with the carbon-13 isotope. This isotopically labeled compound is primarily used in scientific research due to its unique properties that allow for the tracking of carbon atoms in various biochemical reactions. Its chemical formula is C2H4O2, and it has a molecular weight of 62.04 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

acetic acid can be synthesized through several methods. One common approach involves the reaction of 13C-labeled carbon dioxide with methanol in the presence of a catalyst to produce 13C-labeled this compound. Another method involves the carboxylation of 13C-labeled methyl iodide with carbon monoxide .

Industrial Production Methods

Industrial production of this compound-13C2 typically involves the carbonylation of methanol using a rhodium or iridium catalyst.

Chemical Reactions Analysis

Types of Reactions

acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carbon dioxide and water.

    Reduction: Ethanol.

    Substitution: Esters and amides.

Mechanism of Action

The mechanism of action of acetic acid-13C2 revolves around its isotopic labeling. The incorporation of the carbon-13 isotope allows researchers to distinguish specific molecules involved in biochemical reactions due to its distinct mass compared to other carbon atoms. This enables precise tracking and analysis of metabolic pathways and reaction mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of two carbon-13 atoms, which provides enhanced sensitivity and resolution in NMR spectroscopy and other analytical techniques. This makes it particularly valuable in studies requiring detailed analysis of carbon-containing compounds .

Properties

IUPAC Name

acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBSBXVTEAMEQO-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

62.037 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16651-47-1
Record name Acetic acid-13C2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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